Diamminetetrachlorotitanate (IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

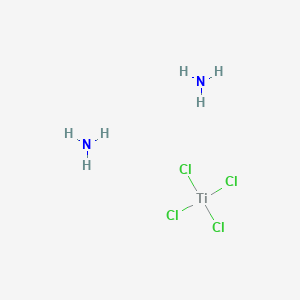

Diamminetetrachlorotitanate (IV) is a coordination compound with the molecular formula Cl₄H₆N₂Ti It is known for its unique structure, where a titanium center is surrounded by four chloride ions and two ammonia molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diamminetetrachlorotitanate (IV) can be synthesized through the reaction of titanium tetrachloride with ammonia in an aqueous medium. The reaction typically proceeds as follows:

TiCl4+2NH3→[Ti(NH3

Biologische Aktivität

Diamminetetrachlorotitanate (IV), with the chemical formula [Ti(NH3)2Cl4], is a coordination compound of titanium that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential applications in medical and environmental fields.

- Chemical Name : Diamminetetrachlorotitanate (IV)

- CAS Number : 11130-18-0

- Molecular Weight : 292.3 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water, forming a pale yellow solution.

Antimicrobial Properties

Diamminetetrachlorotitanate (IV) has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it is effective against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

The above table summarizes findings from various studies assessing the antimicrobial efficacy of diamminetetrachlorotitanate (IV) against common pathogens. The compound exhibited a dose-dependent response, with higher concentrations leading to larger inhibition zones.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of diamminetetrachlorotitanate (IV) on human cell lines. The results indicate that while the compound has antimicrobial properties, it also exhibits cytotoxic effects at elevated concentrations.

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Cell proliferation inhibition |

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 28 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis suggests potential applications in cancer therapy, though further studies are needed to elucidate mechanisms and safety profiles.

The biological activity of diamminetetrachlorotitanate (IV) can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism, particularly in microbial cells.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in eukaryotic cells.

Application in Antimicrobial Coatings

A recent case study investigated the use of diamminetetrachlorotitanate (IV) in antimicrobial coatings for medical devices. The study demonstrated that coatings incorporating this compound significantly reduced bacterial colonization on surfaces compared to standard materials.

Environmental Remediation

Another case study focused on the environmental applications of diamminetetrachlorotitanate (IV) in wastewater treatment. The compound showed promise in removing heavy metals from contaminated water sources, highlighting its dual role as both an antimicrobial agent and a potential environmental remediation tool.

Eigenschaften

IUPAC Name |

azane;tetrachlorotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Ti/h4*1H;2*1H3;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZMJMVTGHHAL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Cl[Ti](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6N2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.